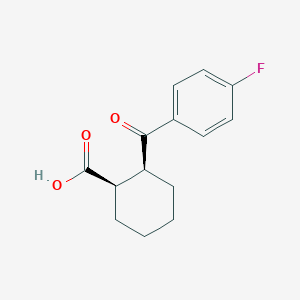

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Übersicht

Beschreibung

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and medicine. The compound features a cyclohexane ring substituted with a 4-fluorobenzoyl group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 4-fluorobenzoyl chloride.

Formation of Intermediate: Cyclohexanone undergoes a Friedel-Crafts acylation with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 2-(4-fluorobenzoyl)cyclohexanone.

Reduction: The intermediate is then reduced using a chiral reducing agent to obtain the desired this compound.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the carbonyl group of the 4-fluorobenzoyl moiety, converting it to an alcohol.

Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Products include 2-(4-fluorobenzoyl)cyclohexanone and 2-(4-fluorobenzoyl)cyclohexanol.

Reduction: Products include 2-(4-fluorobenzyl)cyclohexane-1-carboxylic acid.

Substitution: Products depend on the nucleophile used, such as 2-(4-aminobenzoyl)cyclohexane-1-carboxylic acid.

Chemistry:

Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.

Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with the target.

Vergleich Mit ähnlichen Verbindungen

- (1R,2S)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid

- (1R,2S)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid

- (1R,2S)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid

Comparison:

- Fluorine vs. Chlorine/Bromine: The presence of fluorine in (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid provides unique properties such as increased lipophilicity and metabolic stability compared to chlorine or bromine.

- Methyl Group: The methyl group in (1R,2S)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid results in different steric and electronic effects, influencing the compound’s reactivity and interaction with targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid is a chiral compound notable for its unique structural features, which include a cyclohexane ring substituted with a carboxylic acid and a 4-fluorobenzoyl group. Its molecular formula is , and it has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and analgesic pathways.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which may contribute to its efficacy in modulating receptor activity. The carboxylic acid group facilitates hydrogen bonding, further stabilizing interactions with target enzymes or receptors .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. Its structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential efficacy in pain management and inflammation reduction. Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Comparative Biological Activity

A comparison of this compound with structurally related compounds reveals differences in biological activity profiles. The following table summarizes key features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (1R,2S)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid | Contains a chlorobenzoyl group instead of fluorine | Different biological activity profile |

| trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid | Fluorine at a different position on the benzene ring | Potentially altered receptor interactions |

| 2-(4-methylbenzoic acid)cyclohexane | Methyl group substitution on benzene | Different solubility characteristics |

The unique combination of stereochemistry and functional groups in this compound contributes to its distinctive biological activities compared to these similar compounds.

Study 1: Inhibition of COX Enzymes

A study investigated the inhibitory effects of this compound on COX-1 and COX-2 enzymes. Results indicated that the compound exhibited a dose-dependent inhibition of both enzymes, with a more pronounced effect on COX-2, suggesting its potential as an anti-inflammatory agent.

Study 2: Pain Management Efficacy

In animal models of acute pain, administration of this compound resulted in significant reductions in pain scores compared to control groups. The analgesic effect was comparable to that of traditional NSAIDs, indicating its potential application in pain management therapies.

Study 3: Interaction with Biological Targets

Research utilizing molecular docking studies revealed that this compound interacts effectively with several biological targets. The binding affinity was notably high for specific receptors involved in inflammatory responses, reinforcing its therapeutic potential .

Eigenschaften

IUPAC Name |

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCIJJKDNJBQIL-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369361 | |

| Record name | (1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154810-33-0 | |

| Record name | (1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.